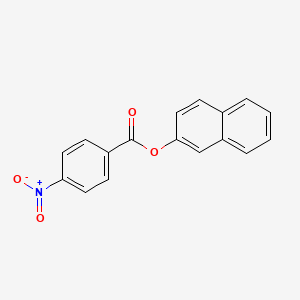

2-Naphthyl 4-nitrobenzoate

Description

Contextualization within Naphthyl Ester and Nitrobenzoate Chemistry

2-Naphthyl 4-nitrobenzoate (B1230335) belongs to two significant classes of organic compounds: naphthyl esters and nitrobenzoates.

Naphthyl Esters: This class of compounds is characterized by the presence of a naphthalene (B1677914) ring attached to an ester group. They are recognized as valuable intermediates in organic synthesis. google.com For instance, they are precursors for producing α-naphthol, which has applications in the manufacturing of dyes and insecticides. google.com The naphthalene moiety itself is a key component in the development of chiral catalysts and in analytical techniques for determining the absolute stereochemistry of molecules. researchgate.netacs.org The synthesis of naphthalene amino esters has been achieved through methods like the Blaise reaction, highlighting their accessibility and utility in constructing complex molecular frameworks. acs.org

Nitrobenzoate Chemistry: Nitrobenzoates are derivatives of benzoic acid containing one or more nitro groups (-NO2) on the benzene (B151609) ring. chemicalbull.com The nitro group is strongly electron-withdrawing, which significantly influences the reactivity and physical properties of the compound. chemicalbull.com This electronic effect makes nitrobenzoates common intermediates in the synthesis of various products, including dyes and pharmaceuticals. chemicalbull.com For example, ethyl 4-nitrobenzoate serves as a precursor for local anesthetics like novocaine and benzocaine. scirp.org The position of the nitro group (ortho, meta, or para) creates isomers with distinct characteristics and applications. chemicalbull.comorgsyn.org 4-nitrobenzoic acid, a key precursor to the title compound, is used in the creation of polymers and medicinal intermediates. chemicalbull.com

Significance in Contemporary Organic Synthesis and Materials Science Research

The significance of 2-Naphthyl 4-nitrobenzoate stems from the combination of its constituent parts. The nitro group at the para-position of the benzoate (B1203000) ring acts as a strong electron-withdrawing group, while the 2-naphthyl group is a large, polarizable aromatic system capable of engaging in π-π stacking interactions. This bifunctional nature makes it a valuable molecule in both synthesis and materials science.

In organic synthesis, compounds like 2-Naphthyl 4-nitrobenzoate can serve as building blocks or model compounds for developing new reactions. The ester linkage is susceptible to hydrolysis, providing a route to release 2-naphthol (B1666908) and 4-nitrobenzoic acid under specific conditions. More importantly, the distinct electronic and steric properties of the naphthyl and nitrobenzoyl moieties can be exploited in areas like molecular recognition and catalysis. Research on related naphthyl esters has shown their utility in enantioselective coupling reactions, which are crucial for producing optically active compounds. researchgate.net

In materials science, the rigid structure and potential for intermolecular interactions (such as π-π stacking) make 2-Naphthyl 4-nitrobenzoate and similar aromatic esters interesting candidates for the development of liquid crystals, organic semiconductors, and other functional materials. The presence of the nitro group can influence the compound's optical and electronic properties, which is a key area of investigation for new materials.

Overview of Key Research Areas and Methodological Approaches

Research involving 2-Naphthyl 4-nitrobenzoate primarily revolves around its synthesis, characterization, and exploration of its physicochemical properties for potential applications.

Synthesis and Characterization: The principal method for synthesizing 2-Naphthyl 4-nitrobenzoate is through the esterification of 2-naphthol with a derivative of 4-nitrobenzoic acid, such as 4-nitrobenzoyl chloride. molbase.com This is a standard synthetic transformation in organic chemistry. Alternative methods could involve the esterification of 4-nitrobenzoic acid with 2-naphthol using coupling agents or acid catalysis, similar to the synthesis of other nitrobenzoate esters. scirp.orgnih.gov

Once synthesized, the compound is rigorously characterized using a suite of analytical techniques. These methods are crucial for confirming the structure and purity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. acs.orgchemicalbook.com

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups, particularly the ester carbonyl (C=O) and the nitro (NO₂) stretching vibrations. scirp.orgchemicalbook.com

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. acs.org

Physicochemical and Structural Studies: A significant area of research for compounds like 2-Naphthyl 4-nitrobenzoate is the study of their solid-state structure and properties.

X-ray Crystallography: This powerful technique provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice. Studies on analogous molecules like methyl 4-nitrobenzoate and 4-nitrophenyl 2-methylbenzoate (B1238997) reveal detailed conformational information, such as the dihedral angles between the aromatic rings and the orientation of the substituent groups. nih.govresearchgate.net

Computational Analysis: Modern research often employs computational methods to predict molecular properties. For 2-Naphthyl 4-nitrobenzoate, predicted data such as the XlogP (a measure of lipophilicity) and Collision Cross Section (CCS) values are available. uni.lu CCS values, determined through ion mobility spectrometry-mass spectrometry, are particularly useful for identifying the compound and gaining insight into its gas-phase conformation. uni.luvulcanchem.com

Data Tables

Table 1: Physicochemical Properties of 2-Naphthyl 4-nitrobenzoate This table summarizes key identifiers and calculated properties for the compound.

| Property | Value | Source |

| CAS Number | 52798-57-9 | molbase.comsigmaaldrich.com |

| Molecular Formula | C₁₇H₁₁NO₄ | uni.lu |

| Molecular Weight | 293.27 g/mol | vulcanchem.com |

| IUPAC Name | naphthalen-2-yl 4-nitrobenzoate | uni.luvulcanchem.com |

| Monoisotopic Mass | 293.06882 Da | uni.lu |

| XlogP (Predicted) | 4.2 | uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Data for 2-Naphthyl 4-nitrobenzoate Adducts This table presents predicted CCS values, which are important for advanced mass spectrometric identification and structural analysis. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 294.07610 | 164.2 |

| [M+Na]⁺ | 316.05804 | 170.4 |

| [M-H]⁻ | 292.06154 | 171.8 |

| [M+NH₄]⁺ | 311.10264 | 178.9 |

| [M+K]⁺ | 332.03198 | 162.9 |

Structure

3D Structure

Propriétés

IUPAC Name |

naphthalen-2-yl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-17(13-5-8-15(9-6-13)18(20)21)22-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUDBHZHBVZTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278294 | |

| Record name | naphthalen-2-yl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52798-57-9 | |

| Record name | NSC6936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naphthalen-2-yl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NAPHTHYL 4-NITROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 Naphthyl 4 Nitrobenzoate

Esterification Chemistry of 2-Naphthyl 4-nitrobenzoate (B1230335)

The formation of 2-Naphthyl 4-nitrobenzoate from its precursors, typically 2-naphthol (B1666908) and a derivative of 4-nitrobenzoic acid, is a classic example of esterification. This transformation is governed by the principles of nucleophilic acyl substitution.

The synthesis of 2-Naphthyl 4-nitrobenzoate proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orgopenstax.org This reaction involves the attack of a nucleophile, in this case, the hydroxyl group of 2-naphthol, on the electrophilic carbonyl carbon of an activated 4-nitrobenzoic acid derivative. libretexts.org The general mechanism unfolds in two key steps:

Nucleophilic Addition: The lone pair of electrons on the oxygen atom of 2-naphthol attacks the carbonyl carbon of the 4-nitrobenzoyl derivative. This addition breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate. openstax.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond, which results in the expulsion of a leaving group. masterorganicchemistry.comlibretexts.org The nature of the leaving group depends on the specific 4-nitrobenzoic acid derivative used. For instance, if 4-nitrobenzoyl chloride is the acylating agent, the leaving group is a chloride ion. openstax.org

The net result of this addition-elimination sequence is the substitution of the leaving group on the acyl carbon with the 2-naphthoxy group, yielding the final ester product, 2-Naphthyl 4-nitrobenzoate. openstax.org The reactivity of the carboxylic acid derivative is a critical factor; more reactive derivatives have better leaving groups, which facilitates the substitution. libretexts.org

The efficiency of the esterification reaction to produce 2-Naphthyl 4-nitrobenzoate is significantly influenced by the choice of catalysts and solvents.

4-(Dimethylamino)pyridine (DMAP) is a highly effective organocatalyst for acylation reactions, including the synthesis of 2-Naphthyl 4-nitrobenzoate. organic-chemistry.orgresearchgate.netnih.gov DMAP functions as a nucleophilic catalyst. It is more nucleophilic than the alcohol (2-naphthol) and reacts with the acylating agent (e.g., an acid anhydride (B1165640) derived from 4-nitrobenzoic acid) to form a highly reactive N-acylpyridinium intermediate. organic-chemistry.orgorganic-chemistry.org

This intermediate is significantly more electrophilic than the initial acylating agent. Subsequently, the alcohol (2-naphthol) attacks the N-acylpyridinium species, a process that is much faster than the direct reaction with the anhydride. organic-chemistry.org The DMAP is then regenerated, completing the catalytic cycle. The use of DMAP is particularly advantageous for the acylation of sterically hindered or less reactive alcohols. organic-chemistry.orgnih.gov Even very low catalytic amounts of DMAP, from 0.05 to 2 mol%, can efficiently promote the acylation of alcohols with acid anhydrides under solvent-free conditions. organic-chemistry.orgnih.gov Other organocatalysts, such as tributylphosphine, have also been reported to catalyze acylation reactions. acs.org

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 2-Naphthyl 4-nitrobenzoate synthesis. Key parameters that can be adjusted include the solvent, temperature, and the nature and stoichiometry of the reagents and catalysts.

The choice of solvent can significantly impact reaction rates and outcomes. For instance, in the esterification of wood fibers, the highly polar solvent dimethylformamide (DMF) was found to be more effective than less polar solvents like chloroform (B151607) or methyl tert-butyl ether because it could better penetrate the fiber structure, making more hydroxyl groups available for reaction. researchgate.net In other systems, reactions can be run under solvent-free conditions, which offers environmental and practical benefits. organic-chemistry.org

Temperature is another critical variable. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate. nih.govrsc.org For example, the synthesis of certain nitrobenzoate esters has been carried out at temperatures ranging from 60°C to 110°C. google.comnih.gov

The table below summarizes how different reaction parameters can be optimized for ester synthesis, drawing from general findings in the synthesis of related nitrobenzoate esters.

Table 1: Optimization of Reaction Conditions for Nitrobenzoate Ester Synthesis

| Parameter | Condition | Rationale / Outcome | Source(s) |

|---|---|---|---|

| Catalyst | DMAP (0.05–2 mol%) | Highly efficient acylation, even for hindered alcohols. | organic-chemistry.orgnih.gov |

| Acid Catalysts (e.g., H₂SO₄) | Traditional method for Fischer esterification. | scirp.org | |

| Acylating Agent | Acid Anhydride | Often used with DMAP for high efficiency. | organic-chemistry.org |

| Acid Chloride | Highly reactive, often used with a base like pyridine (B92270). | rsc.org | |

| Solvent | Dichloromethane (DCM) / Pyridine | Common solvent/base system for acid chloride reactions. | nih.govuea.ac.uk |

| Toluene | Can serve as both solvent and reactant in some cases. | thieme-connect.com | |

| Solvent-Free | Environmentally friendly, simplifies purification. | organic-chemistry.org | |

| Temperature | Room Temperature | Mild conditions suitable for many DMAP-catalyzed reactions. | nih.gov |

| 60–110°C | May be required to increase reaction rates. | google.comnih.gov |

Catalytic and Solvent Effects in Ester Synthesis

Strategic Routes for the Preparation of Related Nitrobenzoate Esters

The strategies employed for the synthesis of 2-Naphthyl 4-nitrobenzoate are applicable to a broader range of nitrobenzoate esters. A key strategy involves the use of activated precursors derived from 4-nitrobenzoic acid.

Direct esterification of a carboxylic acid with an alcohol (Fischer esterification) is a reversible reaction that often requires harsh conditions and a large excess of the alcohol to drive the equilibrium towards the product. scirp.org To achieve milder reaction conditions and higher yields, 4-nitrobenzoic acid is typically converted into more reactive derivatives, which serve as precursors for the ester synthesis.

Commonly used derivatives include:

4-Nitrobenzoyl chloride: This is a highly reactive acylating agent prepared from 4-nitrobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov It reacts readily with alcohols, such as 2-naphthol, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. nih.govuea.ac.uk

4-Nitrobenzoic anhydride: This derivative can be used in conjunction with catalysts like DMAP to achieve highly efficient esterification. organic-chemistry.org Mixed anhydrides, for example, those formed using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), are also effective for the esterification of sterically demanding alcohols. organic-chemistry.org

The choice of precursor often depends on the specific substrate and desired reaction conditions. For example, the reaction of 4-nitrobenzoyl chloride with an alcohol is a common and effective method for preparing the corresponding ester. nih.govrsc.org

The table below illustrates the use of different 4-nitrobenzoic acid derivatives in the synthesis of various nitrobenzoate esters.

Table 2: Precursors Derived from 4-Nitrobenzoic Acid for Ester Synthesis

| Precursor | Reactant(s) for Preparation | Typical Reaction Partner | Catalyst/Base | Application Example | Source(s) |

|---|---|---|---|---|---|

| 4-Nitrobenzoyl chloride | 4-Nitrobenzoic acid, Thionyl chloride | Alcohols, Phenols | Pyridine, Triethylamine | Synthesis of various 4-nitrobenzoate esters. | nih.govrsc.orgnih.gov |

| 4-Nitrobenzoic anhydride | 4-Nitrobenzoic acid | Alcohols | DMAP | Efficient esterification under mild, often solvent-free, conditions. | organic-chemistry.org |

| Mixed Anhydride | 4-Nitrobenzoic acid, 2,4,6-Trichlorobenzoyl chloride | Alcohols | DMAP | Yamaguchi esterification, suitable for complex molecules. | organic-chemistry.org |

Exploration of Coupling Reactions in Naphthyl Ester Synthesis

The formation of the ester bond in 2-Naphthyl 4-nitrobenzoate is a classic example of esterification. However, modern synthetic chemistry offers more sophisticated and efficient methods beyond simple acid-catalyzed esterification. These often involve coupling agents or catalyzed cross-coupling reactions to achieve higher yields and milder reaction conditions. lookchem.com

Aryl esters, like 2-Naphthyl 4-nitrobenzoate, are prevalent subunits in a variety of organic molecules, including natural products and pharmaceuticals. lookchem.com Traditional esterification methods, which couple an aryl carboxylic acid and a phenol, often require harsh acidic or basic conditions that may not be compatible with sensitive functional groups. lookchem.com To circumvent these issues, various coupling reagents have been developed. For instance, carbodiimide-based coupling agents can facilitate the reaction, though removal of the urea (B33335) byproduct can be challenging. lookchem.com

Transition-metal catalyzed cross-coupling reactions represent a powerful strategy for C-O bond formation in aryl esters. lookchem.com Nickel-catalyzed cross-coupling of aryl redox-active esters with aryl zinc reagents provides a novel disconnection approach for synthesizing aryl aryl esters. acs.org Another approach involves the palladium-catalyzed coupling of aryl halides with ester enolates at room temperature. organic-chemistry.org Metal-free synthesis methodologies have also emerged, such as the coupling of aryl carboxylic acids with aryl boronic acids, which offers a convenient and mild route to aryl esters. lookchem.comresearchgate.net

In the specific context of synthesizing 2-Naphthyl 4-nitrobenzoate, a plausible method would be the coupling of 2-naphthol with 4-nitrobenzoic acid or one of its activated derivatives. The use of dehydrating/coupling reagents like a polymer-supported triphenylphosphine (B44618) ditriflate can facilitate this transformation, often in high yields. rsc.org For example, the coupling of 4-nitrobenzoic acid with cyclohexanol (B46403) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) and a coupling reagent has been demonstrated. rsc.org

Table 1: Comparison of Coupling Methodologies for Aryl Ester Synthesis

| Coupling Method | Reactants | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Esterification | Aryl Carboxylic Acid + Phenol | Acid or Base | Simple procedure | Harsh conditions, potential for side reactions |

| Carbodiimide Coupling | Aryl Carboxylic Acid + Phenol | Carbodiimide (e.g., DCC) | Milder conditions | Byproduct removal can be difficult |

| Metal-Free Boronic Acid Coupling | Aryl Carboxylic Acid + Aryl Boronic Acid | PhI(OAc)2, Carbonyl diimidazole | Mild, metal-free | May require specific activating agents |

| Nickel-Catalyzed Cross-Coupling | Aryl Redox-Active Ester + Aryl Zinc Reagent | Nickel Catalyst | Novel disconnection, good functional group tolerance | Requires preparation of specific reactants |

| Palladium-Catalyzed Cross-Coupling | Aryl Halide + Ester Enolate | Palladium Catalyst | High yields at room temperature | Requires specific ligands and bases |

| Polymer-Supported Reagent | Carboxylic Acid + Alcohol | Polymer-supported phosphine (B1218219) ditriflate | Easy purification, reusable reagent | May require pre-activation of the acid |

Synthetic Derivatization Strategies for 2-Naphthyl 4-nitrobenzoate

Once synthesized, 2-Naphthyl 4-nitrobenzoate can serve as a scaffold for further chemical modifications, allowing for the generation of a library of related compounds. These derivatizations can target either the nitroaromatic moiety or the naphthyl scaffold.

Chemical Transformations of the Nitroaromatic Moiety

The nitro group on the 4-nitrobenzoate portion of the molecule is a versatile functional group that can undergo a variety of chemical transformations. mdpi-res.com

The most common transformation of a nitroaromatic group is its reduction to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or by using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) in acetic acid. sciencemadness.org The resulting 2-Naphthyl 4-aminobenzoate (B8803810) can then be further functionalized. For example, the amino group can be acylated, alkylated, or converted into a diazonium salt, which is a gateway to a wide range of other functional groups.

The nitro group itself activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr). While the nitro group is a meta-director for electrophilic substitution, it is a strong ortho- and para-director for nucleophilic attack. In the case of 2-Naphthyl 4-nitrobenzoate, this could allow for the displacement of a suitable leaving group on the nitrobenzoate ring by a nucleophile, although this is less common for the nitro group itself unless further activated.

Microbial degradation pathways of nitroaromatic compounds often involve the reduction of the nitro group to a hydroxylamine (B1172632), which can then be further metabolized. nih.govoup.com This highlights the potential for biocatalytic transformations of the nitro group in 2-Naphthyl 4-nitrobenzoate.

Structural Modifications on the Naphthyl Scaffold

The naphthalene (B1677914) ring system of 2-Naphthyl 4-nitrobenzoate is also amenable to a variety of structural modifications, primarily through electrophilic aromatic substitution. numberanalytics.comlibretexts.org Naphthalene is generally more reactive towards electrophiles than benzene (B151609). nowgonggirlscollege.co.inuomustansiriyah.edu.iq

Electrophilic substitution on the naphthyl ring of 2-Naphthyl 4-nitrobenzoate would be directed by the ester linkage. The oxygen of the ester group is an activating, ortho-, para-directing group. Therefore, electrophiles would be expected to attack the positions ortho and para to the ester linkage on the naphthalene ring. For 2-naphthyl esters, this would correspond to the 1- and 3-positions. However, the 1-position is generally more reactive in naphthalene systems. libretexts.org

Typical electrophilic substitution reactions that could be performed on the naphthyl scaffold include:

Nitration: Introduction of another nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent, often in the presence of a Lewis acid. uomustansiriyah.edu.iq

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride and a Lewis acid catalyst. uomustansiriyah.edu.iq The solvent can influence the position of substitution. libretexts.org

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. The reaction temperature can affect the regioselectivity of this reaction on naphthalene. libretexts.org

It is important to note that the reaction conditions for these electrophilic substitutions would need to be carefully controlled to avoid cleavage of the ester bond.

Multicomponent Reactions Incorporating 2-Naphthyl or 4-Nitrobenzoate Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. tcichemicals.com Both the 2-naphthyl and 4-nitrobenzoate moieties can be incorporated into complex molecules using MCRs.

2-Naphthol, a precursor to the naphthyl portion of the target molecule, is a versatile starting material in various MCRs due to its electron-rich aromatic system and multiple reactive sites. fardapaper.irresearchgate.netnih.gov It can participate in the synthesis of diverse heterocyclic compounds such as xanthenes, pyrans, and oxazines. fardapaper.irchemicalbook.com For instance, the condensation of 2-naphthol with aldehydes and other components can lead to the formation of complex heterocyclic scaffolds. fardapaper.ir Copper(II) triflate has been shown to be an effective catalyst for several MCRs involving 2-naphthol. beilstein-journals.org

Similarly, derivatives of 4-nitrobenzoic acid can be employed in MCRs. For example, 4-nitrobenzoic acid has been used as an additive in certain copper-catalyzed multicomponent reactions. beilstein-journals.orgbeilstein-journals.org Isocyanide-based multicomponent reactions can also involve derivatives of 4-nitrobenzoic acid. thieme-connect.de The synthesis of tetrahydropyrimidine (B8763341) derivatives has been achieved through a three-component reaction involving an aldehyde, a urea derivative, and a β-ketoester, where a reactant containing a 4-nitrophenyl group was used. frontiersin.org

Table 2: Examples of Multicomponent Reactions Involving Naphthyl or Nitrobenzoate Precursors

| MCR Type | Key Reactants | Product Class | Reference |

|---|---|---|---|

| Xanthene Synthesis | 2-Naphthol, Aldehydes | 14-Aryl-14H-dibenzo[a,j]xanthenes | fardapaper.ir |

| Naphthopyran Synthesis | 2-Naphthol, Aromatic Aldehydes, 1,3-Dicarbonyl Compounds | 1H-Benzo[f]chromen-2-yl(phenyl)methanones | beilstein-journals.org |

| Tetrahydroquinoline Synthesis | Secondary Anilines, Cyclic Ethers, Paraformaldehyde, p-Nitrobenzoic Acid (additive) | Cyclic ether-fused Tetrahydroquinolines | beilstein-journals.orgbeilstein-journals.org |

| Tetrahydropyrimidine Synthesis | Aldehyde, N-methylthiourea, Methyl acetoacetate, 2-amino-1-(4-nitrophenyl)-1,3-propanediol | Tetrahydropyrimidines | frontiersin.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Naphthyl 4 Nitrobenzoate

Mechanistic Insights into Esterification and Hydrolysis Reactions

The formation of 2-Naphthyl 4-nitrobenzoate (B1230335) via esterification and its subsequent cleavage through hydrolysis are fundamental reactions governed by well-established mechanistic pathways.

Esterification: The synthesis, typically achieved through Fischer-Speier esterification or its modern variants, involves the reaction of 2-naphthol (B1666908) with 4-nitrobenzoic acid, usually in the presence of an acid catalyst. The mechanism commences with the protonation of the carbonyl oxygen of 4-nitrobenzoic acid by the catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of 2-naphthol attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer from the attacking hydroxyl group to one of the original hydroxyls of the carboxylic acid group follows, creating a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product, 2-Naphthyl 4-nitrobenzoate. mdpi.com The reaction rate can be influenced by the nature of the catalyst and the reaction conditions. mdpi.com Alternative methods, such as using dehydrating reagents like triphenylphosphonium anhydride (B1165640) trifluoromethanesulfonate (B1224126) ('POP' reagent) or polymer-supported analogues, can also facilitate the esterification between an alcohol and a carboxylic acid like 4-nitrobenzoic acid under mild conditions, often avoiding the need for removing water. rsc.orgsemanticscholar.org

Hydrolysis: The hydrolysis of 2-Naphthyl 4-nitrobenzoate, the reverse of esterification, involves the cleavage of the ester bond to yield 2-naphthol and 4-nitrobenzoic acid. This reaction can be catalyzed by either acid or base. In acidic hydrolysis, the mechanism is the microscopic reverse of Fischer esterification. The carbonyl oxygen is protonated, followed by the nucleophilic attack of water to form a tetrahedral intermediate, which then breaks down to release 2-naphthol and the protonated 4-nitrobenzoic acid. gla.ac.uk

Base-catalyzed hydrolysis (saponification) proceeds via a different mechanism. A hydroxide (B78521) ion, acting as a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the naphthoxide anion (the leaving group) and forms 4-nitrobenzoic acid. A rapid, irreversible acid-base reaction then occurs between the carboxylic acid and the strongly basic naphthoxide, yielding the carboxylate salt (4-nitrobenzoate) and 2-naphthol. The presence of the electron-withdrawing nitro group on the benzoyl moiety makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, facilitating hydrolysis. solubilityofthings.com

Reactivity of the 4-Nitrobenzoate Functional Group

The 4-nitrobenzoate portion of the molecule dictates much of its electronic character and reactivity, particularly concerning the aromatic ring and the nitro group itself.

The nitro group (—NO₂) is a powerful electron-withdrawing group due to both the inductive effect (electronegativity of nitrogen and oxygen) and a strong resonance effect (-R or -M effect). aiinmr.compdx.edu This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) by reducing its electron density and destabilizing the positively charged carbocation intermediate (arenium ion) formed during the reaction. wou.edulibretexts.org

The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the nitro group acts as a meta-director for incoming electrophiles. pdx.edulibretexts.org While the ester group (—COOR) is also deactivating and meta-directing, the nitro group's deactivating effect is significantly stronger. aiinmr.com Therefore, in any potential electrophilic substitution reaction on the 4-nitrobenzoate ring of 2-Naphthyl 4-nitrobenzoate, the incoming electrophile would be directed to the positions meta to the nitro group (i.e., the 3- and 5-positions).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Effect on Reactivity | Directing Influence |

|---|---|---|

| Nitro (—NO₂) | Strongly Deactivating wou.edu | meta libretexts.org |

| Ester (—COOR) | Deactivating aiinmr.com | meta aiinmr.com |

| Alkyl (e.g., —CH₃) | Activating libretexts.org | ortho, para libretexts.org |

| Hydroxyl (—OH) | Strongly Activating libretexts.org | ortho, para libretexts.org |

The nitro group is readily susceptible to reduction, which can proceed through various stages to yield different products depending on the reducing agent and reaction conditions.

Reduction to Amino Group: A common transformation is the complete reduction of the nitro group to an amino group (—NH₂). This can be achieved using various reagents, such as hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni). google.com For instance, the catalytic hydrogenation of 6-amidino-2-naphthyl 4-nitrobenzoate using a Pd-C catalyst successfully reduces the nitro group to an amine. google.com This transformation is thermodynamically favorable. researchgate.net

Partial Reduction: Partial reduction can lead to intermediate oxidation states like nitroso (—NO) and hydroxylamino (—NHOH) compounds. researchgate.netresearchgate.net Certain bacterial nitroreductases, for example, can reduce 4-nitrobenzoate to 4-hydroxylaminobenzoate as a key step in its biodegradation pathway. researchgate.net

Denitrative Transformations: More recently, methods for the complete removal of the nitro group, known as denitrative coupling or reductive denitration, have been developed. These reactions are significant as they represent the formal reverse of aromatic nitration. acs.org Palladium-catalyzed reductive denitration of nitroarenes has been achieved using 2-propanol as a mild reducing agent, which replaces the nitro group with a hydrogen atom. acs.org This offers a pathway to potentially convert 2-Naphthyl 4-nitrobenzoate into 2-Naphthyl benzoate (B1203000). Another denitrative pathway involves the conversion of the nitro group into other functional groups. For instance, some bacterial degradation pathways proceed via oxidative denitration, where the nitro group is replaced by a hydroxyl group. nih.govfrontiersin.org

While 2-Naphthyl 4-nitrobenzoate itself does not directly form a nitrenium ion, related N-substituted hydroxylamine (B1172632) derivatives with a 4-nitrobenzoate leaving group are well-known precursors to these highly reactive intermediates. researchgate.netnih.gov Nitrenium ions (R₂N⁺) are characterized by a dicoordinate, positively charged nitrogen atom and have been extensively studied due to their role as ultimate carcinogens in the bioactivation of arylamines. nsf.gov

The generation typically involves the heterolytic cleavage of the N-O bond in an N-(4-nitrobenzoyloxy)amine derivative. The 4-nitrobenzoate anion is a good leaving group, facilitating the formation of the nitrenium ion. researchgate.net For example, the solvolysis of N-2,2,6,6-tetramethylpiperidinyl p-nitrobenzoate has been studied as a route to aliphatic nitrenium ions. researchgate.net Similarly, aryl nitrenium ions have been generated via photolysis of precursor pyridinium (B92312) salts and characterized using techniques like laser flash photolysis (LFP). nsf.govchemrxiv.org These studies show that nitrenium ions are potent electrophiles that react rapidly with various nucleophiles, including water and DNA bases. researchgate.netnsf.gov The reactivity and stability of nitrenium ions are heavily influenced by the substituents attached to the nitrogen atom. nih.gov

Exploration of Novel Chemical Transformations and Cascade Processes

The distinct functionalities within 2-Naphthyl 4-nitrobenzoate open avenues for novel chemical transformations and cascade reactions, where a single reaction setup initiates a sequence of bond-forming or bond-breaking events.

One potential transformation involves using the ester as a precursor in phosphine-promoted tandem reactions. For instance, analogues like pentadienyl 4-nitrobenzoate have been used as diene precursors in tandem Diels-Alder reactions. researchgate.net This suggests that under appropriate conditions, the 4-nitrobenzoate moiety could act as a leaving group in a substitution reaction that unmasks a reactive intermediate, which then participates in a subsequent cascade.

Cascade reactions can also be initiated by modifying one part of the molecule, triggering a subsequent intramolecular reaction. An example of a related concept is the thermolytic, oxidative cyclization of β-siloxyalkenenitriles, where oxidation of a pendant group initiates a diastereoselective aldol (B89426) cyclization cascade. nsf.gov Similarly, a Grignard addition to a related enone can trigger a cascade propargyl Claisen rearrangement. acs.org For 2-Naphthyl 4-nitrobenzoate, a selective transformation on either the naphthyl or the nitrobenzoyl ring could potentially set the stage for an intramolecular cyclization or rearrangement, leading to complex polycyclic structures. Another area of exploration is the use of nitrene/alkyne cascades to construct polycyclic azacycles, where nitrenes generated from precursors react in a series of steps to build complex molecular architectures. nsf.gov

Kinetic and Thermodynamic Investigations of Chemical Reactions

Understanding the kinetics and thermodynamics of reactions involving 2-Naphthyl 4-nitrobenzoate provides quantitative insight into its reactivity and stability.

Thermodynamics: Thermodynamic studies on the hydrolysis of analogous esters, such as 1-naphthyl acetate (B1210297) and 4-nitrophenyl acetate, have been conducted using microcalorimetry. nist.gov These studies show that the hydrolysis reactions are highly exergonic, with the equilibrium lying far to the product side. For the hydrolysis of 1-naphthyl acetate and 4-nitrophenyl acetate, the standard enthalpies of reaction (ΔrH°) were determined, providing a quantitative measure of the energy released. nist.gov Given the structural similarities, the hydrolysis of 2-Naphthyl 4-nitrobenzoate is also expected to be a thermodynamically favorable process.

Kinetics: The rates of chemical reactions involving 2-Naphthyl 4-nitrobenzoate are influenced by several factors. For hydrolysis, the rate is dependent on pH and temperature. The electron-withdrawing nitro group significantly accelerates the rate of base-catalyzed hydrolysis by stabilizing the transition state leading to the tetrahedral intermediate. solubilityofthings.com Kinetic studies on the reactions of structurally related compounds, like 4-nitrobenzofurazan with nucleophiles, have been performed using stopped-flow spectrophotometry to determine rate constants for the formation of intermediates. rsc.org Similarly, detailed kinetic analyses of acyl transfer reactions for esters like 2,4-dinitrophenyl furoates have shown a two-step mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com Such studies provide a framework for predicting the kinetic behavior of 2-Naphthyl 4-nitrobenzoate in similar nucleophilic substitution reactions.

Table 2: Thermodynamic Data for Hydrolysis of Related Esters

| Reaction | ΔrH(cal) (kJ·mol⁻¹) | Method | Reference |

|---|---|---|---|

| 1-Naphthyl acetate(aq) + H₂O(l) → 1-Naphthol(aq) + Acetate(aq) | -18.7 | Microcalorimetry | nist.gov |

| 4-Nitrophenyl acetate(aq) + H₂O(l) → 4-Nitrophenol(aq) + Acetate(aq) | -13.0 | Microcalorimetry | nist.gov |

Data for structurally similar compounds used to infer the thermodynamic behavior of 2-Naphthyl 4-nitrobenzoate.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Naphthyl 4 Nitrobenzoate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a primary tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of 2-naphthyl 4-nitrobenzoate (B1230335) is characterized by a series of distinct absorption bands that confirm the presence of its key structural components: the nitro group, the ester linkage, and the aromatic systems of the naphthalene (B1677914) and benzene (B151609) rings. While a direct spectrum for this specific compound is not widely published, the expected peaks can be accurately predicted based on extensive data available for its constituent parts, such as methyl 4-nitrobenzoate and ethyl 4-nitrobenzoate. nist.govnist.govnih.gov

Key vibrational frequencies anticipated in the FTIR spectrum include strong asymmetric and symmetric stretching vibrations for the nitro group (–NO₂) typically found in the regions of 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively. rsc.org A prominent and sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1720-1730 cm⁻¹. The C–O stretching vibrations of the ester group will likely appear between 1250 cm⁻¹ and 1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

Table 1: Expected FTIR Absorption Bands for 2-Naphthyl 4-nitrobenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source (Analogous Compounds) |

|---|---|---|---|

| Nitro (–NO₂) | Asymmetric Stretch | 1520 - 1540 | nist.govrsc.org |

| Nitro (–NO₂) | Symmetric Stretch | 1340 - 1350 | nist.govrsc.org |

| Ester (–C=O) | Stretch | 1720 - 1730 | nist.govresearchgate.net |

| Ester (–C–O) | Stretch | 1250 - 1300 | nist.govresearchgate.net |

| Aromatic (C–H) | Stretch | > 3000 | nist.govnist.gov |

Raman Spectroscopy Investigations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 2-naphthyl 4-nitrobenzoate is expected to prominently feature the symmetric stretch of the nitro group, which is typically very strong in Raman scattering, appearing around 1350 cm⁻¹. The aromatic ring "breathing" modes of both the naphthalene and para-substituted benzene rings would also be clearly visible, usually in the 1000-1600 cm⁻¹ range. Due to the presence of the nitroaromatic system, the compound may exhibit resonance enhancement of certain Raman bands when excited with a laser wavelength that approaches one of its electronic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

High-Resolution ¹H and ¹³C NMR Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the carbon-hydrogen framework of 2-naphthyl 4-nitrobenzoate.

¹H NMR: The ¹H NMR spectrum is predicted to show distinct signals for the two aromatic systems. The protons of the 4-nitrobenzoate moiety are expected to present a classic AA'BB' system, appearing as two doublets in the downfield region (approximately 8.3-8.5 ppm) due to the strong electron-withdrawing effects of both the nitro group and the ester carbonyl. The seven protons of the 2-naphthyl group will resonate in the aromatic region, typically between 7.4 and 8.0 ppm, with complex splitting patterns due to ortho, meta, and peri couplings.

¹³C NMR: The ¹³C NMR spectrum should display a total of 17 distinct signals, one for each unique carbon atom. The ester carbonyl carbon is expected to be the most downfield signal, typically around 164-166 ppm. rsc.org The carbons of the 4-nitrobenzoate ring would appear in the 123-151 ppm range, with the carbon attached to the nitro group being significantly deshielded. rsc.orgchemicalbook.com The ten carbons of the naphthyl group will resonate in a pattern characteristic of a 2-substituted naphthalene.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Naphthyl 4-nitrobenzoate

| Moiety | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Source (Analogous Compounds) |

|---|---|---|---|---|

| 4-Nitrobenzoate | Aromatic H (ortho to NO₂) | 8.3 - 8.5 (d) | - | rsc.orgresearchgate.net |

| 4-Nitrobenzoate | Aromatic H (ortho to COOR) | 8.3 - 8.5 (d) | - | rsc.orgresearchgate.net |

| 4-Nitrobenzoate | Aromatic C (ipso to COOR) | - | ~135 | rsc.orgchemicalbook.com |

| 4-Nitrobenzoate | Aromatic C (ipso to NO₂) | - | ~151 | rsc.orgchemicalbook.com |

| 4-Nitrobenzoate | Carbonyl (C=O) | - | 164 - 166 | rsc.orgchemicalbook.com |

| 2-Naphthyl | Aromatic H | 7.4 - 8.0 (m) | - | rsc.org |

Advanced NMR Techniques for Conformational and Dynamic Studies

To unambiguously assign all proton and carbon signals and to investigate the molecule's three-dimensional structure and dynamics, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the naphthyl ring system and confirm the AA'BB' pattern of the benzoate (B1203000) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. This would be particularly useful for studying the preferred conformation around the C(naphthyl)–O–C(carbonyl) ester linkage by observing through-space interactions between the protons of the two aromatic rings.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic transitions within the molecule and its photophysical properties. The spectrum of 2-naphthyl 4-nitrobenzoate is expected to be a superposition of the electronic transitions of its two main chromophores: the naphthalene ring and the 4-nitrobenzoate moiety.

The 4-nitrobenzoate system typically exhibits strong absorption bands below 300 nm. For instance, 4-nitrobenzoic acid shows a maximum absorption (λ_max) around 260-280 nm. nist.govresearchgate.net The naphthalene chromophore has characteristic absorption bands, with a strong transition around 275 nm and another near 312 nm. aatbio.com Therefore, the UV-Vis spectrum of the combined molecule is expected to show a broad, intense absorption profile in the 260-320 nm range.

Regarding emission, naphthalene and its simple derivatives are known to be fluorescent, typically emitting in the 320-350 nm range upon excitation of their lowest energy absorption band. aatbio.comaatbio.com However, the presence of the nitro group, a well-known fluorescence quencher, is expected to significantly reduce or completely eliminate the fluorescence of the naphthyl moiety through efficient intersystem crossing or photoinduced electron transfer processes.

UV-Visible Spectrophotometry for Electronic Transitions and Optical Band Gap Determination

UV-Visible spectrophotometry is a fundamental technique for probing the electronic transitions within a molecule. The spectrum of 2-Naphthyl 4-nitrobenzoate is dominated by the chromophoric contributions of the 2-naphthyl and 4-nitrophenyl moieties. The presence of these extended conjugated systems results in strong absorption in the ultraviolet region.

The electronic spectrum typically displays multiple absorption bands corresponding to different electronic transitions. High-energy bands are generally assigned to π → π* transitions within the naphthalene and benzene ring systems. The nitro group (-NO2), being a strong electron-withdrawing group, and its conjugation with the benzene ring can give rise to a lower energy charge-transfer band. The functional groups, including the ester and nitro groups, influence the conjugated systems, which can cause the absorption peaks to shift to longer wavelengths compared to unsubstituted benzene. shimadzu.com

Key Research Findings:

The primary absorption bands for 2-Naphthyl 4-nitrobenzoate are expected to arise from π → π* transitions.

The naphthalene component exhibits characteristic absorption, while the 4-nitrobenzoate portion contributes significantly, with its absorption influenced by the strong electron-withdrawing nature of the nitro group.

The optical band gap (Eg), a crucial parameter for semiconductor materials, can be estimated from the UV-Vis absorption spectrum. thermofisher.com This value represents the minimum energy required to excite an electron from the valence band to the conduction band. iisc.ac.in For a solid sample, a diffuse reflectance spectrum is often acquired, and the data is used to construct a Tauc plot. The band gap is determined by extrapolating the linear portion of the plot of (αhν)^n versus photon energy (hν) to the energy axis, where α is the absorption coefficient and n depends on the nature of the electronic transition. iisc.ac.in A simpler estimation can be made using the onset of the absorption edge (λ_onset) in the spectrum, applying the Planck-Einstein relation. instanano.com

Illustrative UV-Visible Spectral Data

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (Naphthyl) | ~280 | ~9,000 |

| π → π* (Nitrobenzoate) | ~265 | ~15,000 |

| n → π* (Nitro group) | ~340 | ~250 |

Note: The values presented are illustrative and based on the analysis of similar aromatic ester and nitro compounds.

Optical Band Gap Calculation From the absorption edge (λ_onset ≈ 380 nm), a band gap can be estimated:

Formula: Eg = 1240 / λ (where λ is in nm and Eg is in eV)

Calculation: Eg = 1240 / 380 nm = 3.26 eV

Fluorescence Spectroscopy and Solvatochromic Effects

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. While not all aromatic esters are strongly fluorescent, the presence of the naphthalene fluorophore suggests that 2-Naphthyl 4-nitrobenzoate may exhibit emission upon excitation at an appropriate wavelength. However, nitroaromatic compounds are known to often have low fluorescence quantum yields due to efficient intersystem crossing to the triplet state.

A key area of investigation for fluorescent molecules is the study of solvatochromic effects, which describe the change in spectral properties (absorption or emission) with a change in solvent polarity. The emission wavelength of a fluorophore can be sensitive to the dielectric constant and dipole moment of the surrounding solvent. mdpi.com For a molecule with a potential charge-transfer character in its excited state, increasing solvent polarity typically stabilizes the excited state more than the ground state. This stabilization lowers the energy of the emitted photon, resulting in a red shift (a shift to longer wavelengths) in the fluorescence spectrum. mdpi.com

Research Findings on Solvatochromism:

The fluorescence intensity and emission maximum (λ_em) of polar molecules can be significantly influenced by solvent properties.

In one study on a similar nitro-aromatic compound, the intensity of fluorescence bands decreased as the dielectric constant of the solvent increased. mdpi.com

A shift in the fluorescence emission to longer wavelengths (red shift) in more polar solvents would indicate that the excited state possesses a larger dipole moment than the ground state, which is common for molecules with intramolecular charge-transfer character.

Illustrative Solvatochromic Data for 2-Naphthyl 4-nitrobenzoate

| Solvent | Dielectric Constant (ε) | Excitation λ_ex (nm) | Emission λ_em (nm) | Stokes Shift (nm) |

| Hexane (B92381) | 1.88 | 340 | 395 | 55 |

| Dichloromethane | 8.93 | 340 | 408 | 68 |

| Acetonitrile (B52724) | 37.5 | 340 | 415 | 75 |

Note: This table illustrates the expected trend of a red-shifted emission and an increased Stokes shift with increasing solvent polarity.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful methods for the non-destructive determination of the absolute configuration of chiral molecules in solution. nih.govnih.gov These techniques measure the differential absorption of left and right circularly polarized light. The VCD spectrum appears in the infrared region, corresponding to vibrational transitions, while the ECD spectrum is in the UV-visible region, corresponding to electronic transitions. researchgate.net

For a chiral molecule, the VCD or ECD spectra of its two enantiomers are perfect mirror images of each other. nih.gov The standard methodology involves comparing the experimentally measured spectrum with a spectrum predicted for a specific enantiomer using quantum mechanical calculations, such as Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry.

However, the compound 2-Naphthyl 4-nitrobenzoate is an achiral molecule . It does not possess any stereogenic centers and does not have enantiomers. Therefore, it will not exhibit any VCD or ECD signals. These analytical techniques are not applicable for its structural elucidation, as there is no absolute configuration to determine.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of its molecular formula.

For 2-Naphthyl 4-nitrobenzoate (C₁₇H₁₁NO₄), the expected fragmentation in electron ionization (EI) or collision-induced dissociation (CID) would proceed through several predictable pathways based on its functional groups.

Expected Fragmentation Pathways:

Ester Cleavage: The most common fragmentation pathway for esters involves cleavage of the C-O bond. This can lead to two primary fragment ions:

The 4-nitrobenzoyl acylium ion (m/z 150).

The 2-naphthoxy radical cation (m/z 143) or a naphthyl cation after rearrangement.

Nitro Group Fragmentation: Nitroaromatic compounds frequently exhibit characteristic losses related to the nitro group. youtube.com

Loss of a nitro radical (•NO₂) resulting in an [M - 46]⁺ ion.

Loss of nitric oxide (NO) resulting in an [M - 30]⁺ ion.

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the 4-nitrobenzoyl acylium ion (m/z 150) can lose NO₂ to form a benzoyl cation at m/z 104, which can then lose carbon monoxide (CO) to form a phenyl cation at m/z 77.

Illustrative Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Pathway |

| 293 | [C₁₇H₁₁NO₄]⁺ | Molecular Ion [M]⁺ |

| 247 | [C₁₇H₁₁O₂]⁺ | [M - NO₂]⁺ |

| 150 | [C₇H₄NO₃]⁺ | 4-nitrobenzoyl acylium ion |

| 143 | [C₁₀H₇O]⁺ | 2-naphthoxy fragment |

| 104 | [C₇H₄O]⁺ | [150 - NO₂]⁺ |

| 77 | [C₆H₅]⁺ | [104 - CO]⁺ |

Note: The relative intensities of these peaks would depend on the ionization energy and the specific mass spectrometry technique used.

Advanced Chromatographic Methodologies for Separation and Analysis

Chromatographic techniques are essential for verifying the purity of 2-Naphthyl 4-nitrobenzoate and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purification of non-volatile and thermally sensitive compounds. For a moderately polar compound like 2-Naphthyl 4-nitrobenzoate, a reversed-phase HPLC (RP-HPLC) method would be highly effective.

Typical RP-HPLC Method Parameters:

Stationary Phase: A C18 (octadecylsilane) column is the standard choice, offering excellent hydrophobic interaction capabilities for separating aromatic compounds.

Mobile Phase: A gradient elution using a mixture of a polar solvent (e.g., water, often with a modifier like 0.1% formic acid to improve peak shape) and a less polar organic solvent (e.g., acetonitrile or methanol) is typical. The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute the compound.

Detection: A UV detector would be ideal, set to one of the compound's absorption maxima (e.g., 265 nm) for high sensitivity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector would be even more powerful, allowing for the acquisition of the full UV spectrum for the eluting peak, thus confirming its identity and purity.

This method would effectively separate the final product from any unreacted starting materials (2-naphthol, 4-nitrobenzoic acid) or side products formed during the synthesis.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable technique used in synthetic chemistry to monitor the progress of a reaction. libretexts.org To monitor the esterification reaction to form 2-Naphthyl 4-nitrobenzoate, a chemist would use TLC to track the consumption of starting materials and the formation of the product.

Procedure for Reaction Monitoring:

Plate Preparation: A silica (B1680970) gel TLC plate is used, and a baseline is drawn in pencil about 1 cm from the bottom. rochester.edu

Spotting: Three lanes are typically spotted on the baseline:

Lane 1 (Reference): A spot of the starting material (e.g., 2-naphthol).

Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps to confirm the identity of spots with similar Rf values. libretexts.org

Lane 3 (Reaction Mixture): A spot of the reaction mixture, sampled at various time points.

Development: The plate is placed in a sealed chamber containing an appropriate solvent system (eluent), such as a mixture of hexane and ethyl acetate (B1210297). The less polar hexane and more polar ethyl acetate can be mixed in various ratios (e.g., 4:1 hexane:ethyl acetate) to achieve good separation.

Visualization: After the solvent front nears the top of the plate, it is removed and dried. The spots are visualized, typically under a UV lamp, as the aromatic rings will absorb UV light and appear as dark spots. rochester.edu

The reaction is considered complete when the spot corresponding to the limiting starting material has completely disappeared from the reaction mixture lane, and a new spot, corresponding to the more non-polar product (2-Naphthyl 4-nitrobenzoate), is clearly visible.

Illustrative TLC Data for Synthesis

| Compound | Polarity | Expected Rf Value (4:1 Hexane:EtOAc) |

| 4-Nitrobenzoic Acid (Starting Material) | High | ~0.1 |

| 2-Naphthol (B1666908) (Starting Material) | Medium | ~0.4 |

| 2-Naphthyl 4-nitrobenzoate (Product) | Low | ~0.7 |

Note: The Rf (retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Less polar compounds travel further up the plate, resulting in higher Rf values.

Theoretical and Computational Chemistry Approaches to 2 Naphthyl 4 Nitrobenzoate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-naphthyl 4-nitrobenzoate (B1230335). Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to determine the molecule's optimized geometry, electronic structure, and other key characteristics. DFT methods, particularly with functionals like B3LYP, are popular for their balance of computational cost and accuracy in predicting molecular properties. researchgate.netresearchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy. These calculations begin by finding the lowest energy structure of the molecule, which corresponds to its most stable three-dimensional arrangement. From this optimized geometry, a wealth of information about the molecule's electronic and structural nature can be derived. epstem.net

For 2-naphthyl 4-nitrobenzoate, calculations would likely predict a non-planar structure, where the naphthyl and nitrobenzoate ring systems are twisted relative to each other around the ester linkage. researchgate.net The predicted geometry would show that the aryl-oxygen bond is typically stronger than the acyl-oxygen bond in similar ester structures. researchgate.net

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For 2-naphthyl 4-nitrobenzoate, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO would be centered on the electron-deficient 4-nitrobenzoate moiety, specifically involving the nitro group and the phenyl ring. The presence of the electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule a good electron acceptor. A smaller HOMO-LUMO gap suggests higher reactivity and greater ease of electronic excitation. In studies of similar nitrobenzoate derivatives, a good linear relationship has been shown between substituent constants and the HOMO and LUMO energies. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for 2-Naphthyl 4-nitrobenzoate This table is illustrative, based on typical values for similar aromatic esters calculated with DFT.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E_HOMO | -6.85 | Associated with electron-donating ability (naphthalene moiety) |

| E_LUMO | -2.50 | Associated with electron-accepting ability (nitrobenzoate moiety) |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

In an MESP map of 2-naphthyl 4-nitrobenzoate, the most negative regions would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. researchgate.net These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be located around the hydrogen atoms of the aromatic rings and, most significantly, near the carbonyl carbon and the nitrogen atom of the nitro group. The area around the carbonyl carbon is a prime site for nucleophilic attack, which is the key step in reactions like ester hydrolysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.deslideshare.net NBO analysis quantifies the electron density in these localized orbitals and examines the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. The strength of these donor-acceptor interactions can be estimated using second-order perturbation theory. wisc.edu

For 2-naphthyl 4-nitrobenzoate, NBO analysis would characterize:

Bonding: The nature of the σ and π bonds, such as the C-O ester bonds, C=O carbonyl bond, and the aromatic C-C bonds. It would quantify the polarity of the C-O and N-O bonds. uni-muenchen.de

Atomic Charges: It provides a more chemically intuitive picture of the charge distribution than other methods. The analysis would confirm a significant positive charge on the carbonyl carbon (C=O) and the nitrogen of the nitro group, and negative charges on the oxygen atoms. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies (IR/Raman): DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level, resulting in excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net For 2-naphthyl 4-nitrobenzoate, key predicted vibrations would include the C=O stretching of the ester, the symmetric and asymmetric stretching of the NO₂ group, and various C-H and C-C stretching and bending modes of the aromatic rings.

Chemical Shifts (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹³C and ¹H). epstem.net Theoretical chemical shifts are calculated for the optimized geometry and are often linearly correlated with experimental values to improve accuracy. epstem.netnih.gov This allows for the assignment of peaks in the experimental NMR spectrum.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net For 2-naphthyl 4-nitrobenzoate, the calculations would predict intense π→π* transitions associated with the aromatic systems and weaker n→π* transitions.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table is a hypothetical example demonstrating the typical correlation for a molecule like 2-naphthyl 4-nitrobenzoate.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C=O Stretch (Ester) | 1755 | 1720 | 1722 |

| NO₂ Asymmetric Stretch | 1550 | 1525 | 1528 |

| NO₂ Symmetric Stretch | 1370 | 1348 | 1350 |

Molecular Dynamics and Conformational Energy Landscape Exploration

While quantum calculations focus on a static, minimum-energy structure, molecules are dynamic entities that fluctuate and change conformation over time. nih.gov Molecular Dynamics (MD) simulations model this motion by solving Newton's equations of motion for the atoms in the molecule, providing insight into its conformational flexibility and dynamic behavior.

For 2-naphthyl 4-nitrobenzoate, the primary degrees of freedom are the torsional angles around the C-O single bonds of the ester linkage. MD simulations or other conformational search methods can explore the potential energy surface related to these rotations. scielo.br This exploration reveals the different low-energy conformers that the molecule can adopt and the energy barriers between them. chemrxiv.org Understanding the conformational landscape is crucial, as different conformers can have different properties and reactivity. The results can identify the most populated conformations in a given environment (e.g., in solution) and determine if the lowest-energy conformer is the one responsible for its chemical reactivity. scielo.br

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface, it is possible to identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For 2-naphthyl 4-nitrobenzoate, a key reaction to model would be its hydrolysis, which breaks the ester bond. Computational modeling could investigate different catalytic conditions (acidic, basic, or enzyme-catalyzed). The process would involve:

Locating the transition state for the nucleophilic attack of water (or a hydroxide (B78521) ion) on the carbonyl carbon.

Calculating the activation energy barrier for this step.

Identifying any reaction intermediates , such as the tetrahedral intermediate formed during the attack.

Modeling the entire reaction coordinate from reactants to products to confirm the pathway. mdpi.com

These calculations provide a step-by-step understanding of the reaction mechanism at a level of detail unattainable through experiment alone, offering insights into how to control or catalyze the reaction. arxiv.orgmdpi.com

Lattice Energy Calculations for Solid-State Phenomena

The computational determination of lattice energy for organic molecular crystals typically employs atom-atom force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT) with periodic boundary conditions. mpg.de A common approach involves the use of programs like CLP-PIXEL, which calculates lattice energy by summing the Coulombic, polarization, dispersion, and repulsion energy components between molecules in the crystal lattice. nih.govresearchgate.net

The process begins with the experimental determination of the crystal structure via X-ray diffraction, which provides the unit cell parameters and atomic coordinates. These geometries can then be optimized using quantum chemical calculations (e.g., DFT at the B3LYP/6-31G level) to find the lowest energy conformation of the molecule. researchgate.net From the crystal structure, the interactions between a central molecule and all its neighbors are calculated and summed to yield the total lattice energy.

For instance, in the study of 2-acetylphenyl 4-nitrobenzoate, the lattice energy was calculated using the atom-atom force field method. nih.govresearchgate.net The total lattice energy is a sum of four key intermolecular interaction components:

Coulombic Energy: Arises from the interaction of atomic charges.

Polarization Energy: Represents the induction effects from the interaction of the charge distribution of one molecule with the polarizability of another.

Dispersion Energy: An attractive force originating from instantaneous fluctuations in electron density (London dispersion forces).

Repulsion Energy: A short-range force that prevents molecules from collapsing into each other, arising from the Pauli exclusion principle.

A comparative analysis of the lattice energy components for the structurally related isomer, 2-acetylphenyl 4-nitrobenzoate, provides insight into the contributions of different forces to the crystal packing. nih.govresearchgate.net The variation in the position of the nitro group can cause significant differences in molecular conformation and, consequently, in the packing and lattice energy components. nih.govresearchgate.net

| Energy Component | Value (kJ mol-1) |

|---|---|

| Coulombic | -29.9 |

| Polarization | -40.2 |

| Dispersion | -147.4 |

| Repulsion | 64.8 |

| Total Lattice Energy | -152.6 |

These calculations are crucial for predicting the most stable crystal form of a compound and understanding the intermolecular interactions, such as π–π stacking, that govern the solid-state structure. researchgate.netresearchgate.net For 2-Naphthyl 4-nitrobenzoate, the presence of the extended π-system of the naphthyl group and the polar nitro group would suggest that dispersion and Coulombic interactions play a significant role in its crystal lattice.

Computational Approaches to Quantitative Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-describing features of molecules (known as molecular descriptors) with their macroscopic properties. nih.gov For 2-Naphthyl 4-nitrobenzoate, QSPR models could be developed to predict various physicochemical properties, such as chromatographic retention times, solubility, or environmental distribution parameters. nih.gov

The development of a QSPR model for a class of compounds like nitroaromatic esters involves several key steps. First, a dataset of molecules with known experimental property values is assembled. Second, a wide range of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be derived from empirical, semi-empirical, or more sophisticated quantum chemical calculations like Density Functional Theory (DFT). nih.gov

The descriptors typically fall into several categories:

Constitutional descriptors: Based on the molecular formula and connectivity (e.g., molecular weight).

Topological descriptors: Describe the atomic connectivity and branching of the molecule.

Geometrical descriptors: Relate to the 3D structure of the molecule (e.g., molecular surface area).

Electronic descriptors: Quantify aspects of the electron distribution, such as dipole moment and the energies of molecular orbitals (HOMO, LUMO). nih.gov

Physicochemical descriptors: Include properties like the logarithm of the partition coefficient (logP) and vapor pressure. nih.gov

Once the descriptors are calculated, multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) projection to latent structures, are employed. nih.gov PCA is used to reduce the dimensionality of the descriptor data and identify the principal components that describe the most significant variations among the compounds. For nitroaromatic compounds, PCA has been shown to separate molecules based on molecular weight, isomerism, and the presence of different functional groups. nih.gov

Following this, PLS is used to build the regression model that links the most relevant descriptors (identified through PCA or other variable selection methods) to the property of interest. For example, a QSPR study on nitroaromatics found that gas chromatographic retention time was strongly dependent on the presence of polar groups, electronic descriptors like the highest occupied molecular orbital (HOMO) energy, dipole moments, and the melting point. nih.gov Another model for the distribution between air and water phases was found to depend on Henry's law constant, vapor pressure, logP, and the content of hydroxyl groups. nih.gov

For 2-Naphthyl 4-nitrobenzoate, a hypothetical QSPR study would involve calculating a range of descriptors to predict a target property.

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Physicochemical | logP | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |

| Physicochemical | Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. |

The predictive power of the resulting QSPR model is then validated using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. Such computational approaches offer a cost-effective and efficient way to estimate the properties of 2-Naphthyl 4-nitrobenzoate and other related chemicals without the need for extensive experimental measurements.

Advanced Applications in Materials Science Research Involving 2 Naphthyl 4 Nitrobenzoate

Exploration of Optical and Electrical Properties in Organic Materials